molecular formula C8H12O6Si B1195284 Vinyltriacetoxysilane CAS No. 4130-08-9

Vinyltriacetoxysilane

Cat. No.: B1195284
CAS No.: 4130-08-9
M. Wt: 232.26 g/mol
InChI Key: NOZAQBYNLKNDRT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Vinyltriacetoxysilane, also known as Triacetoxy(vinyl)silane, is a highly reactive acetoxy silane . Its primary targets are various substrates where it is used as a crosslinker .

Mode of Action

The compound interacts with its targets through a process called hydrolysis . In the presence of moisture, some acetoxy groups in the compound are hydrolyzed and self-condense or react with other acetoxy . This results in the formation of silanols, which can further react with themselves to produce siloxanes or bind to inorganic substrates .

Biochemical Pathways

The hydrolysis of this compound and the subsequent formation of silanols and siloxanes are the key biochemical pathways affected by this compound . These pathways lead to the crosslinking of the compound with the substrate, which is a crucial downstream effect.

Pharmacokinetics

The compound’s reactivity and hydrolysis in the presence of moisture are critical factors influencing its bioavailability .

Result of Action

The primary molecular effect of this compound’s action is the formation of crosslinks between the compound and the substrate . This crosslinking can enhance the substrate’s properties, such as its durability and resistance to environmental factors .

Action Environment

Environmental factors, particularly the presence of moisture, significantly influence this compound’s action, efficacy, and stability . The compound’s hydrolysis and subsequent reactions occur in the presence of moisture . Therefore, the moisture level in the environment can affect the rate of these reactions and, consequently, the compound’s efficacy and stability .

Preparation Methods

Vinyltriacetoxysilane can be synthesized through various methods. One common synthetic route involves the reaction of vinyltrichlorosilane with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions and yields triacetoxy(vinyl)silane along with by-products such as hydrogen chloride . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield of the compound.

Chemical Reactions Analysis

Vinyltriacetoxysilane undergoes several types of chemical reactions, including hydrolysis, condensation, and polymerization. In the presence of moisture, it hydrolyzes to form silanols and acetic acid . These silanols can further condense to form siloxanes, which are useful in various applications. The compound can also participate in polymerization reactions, forming polymers with unique properties. Common reagents used in these reactions include water, alcohols, and acids . Major products formed from these reactions include silanols, siloxanes, and polymers.

Scientific Research Applications

Comparison with Similar Compounds

Vinyltriacetoxysilane can be compared with other similar compounds such as triethoxy(vinyl)silane, tris(trimethylsiloxy)(vinyl)silane, and vinyltrimethoxysilane . While these compounds share similar functional groups and reactivity, triacetoxy(vinyl)silane is unique in its ability to release acetic acid upon hydrolysis, which can be advantageous in certain applications. Additionally, its specific molecular structure allows for unique interactions with substrates, making it a valuable compound in various fields .

Properties

IUPAC Name

[diacetyloxy(ethenyl)silyl] acetate
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InChI

InChI=1S/C8H12O6Si/c1-5-15(12-6(2)9,13-7(3)10)14-8(4)11/h5H,1H2,2-4H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

NOZAQBYNLKNDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)O[Si](C=C)(OC(=O)C)OC(=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6Si
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DSSTOX Substance ID

DTXSID1044938
Record name Ethenylsilanetriyl triacetate
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Molecular Weight

232.26 g/mol
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Physical Description

Liquid, Colorless liquid with a mild odor of acetic acid; [Acros Organics MSDS]
Record name Silanetriol, 1-ethenyl-, 1,1,1-triacetate
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CAS No.

4130-08-9
Record name Vinyltriacetoxysilane
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Record name Vinyltriacetoxysilane
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Record name Silanetriol, 1-ethenyl-, 1,1,1-triacetate
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Record name Triacetoxyvinylsilane
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Record name ETHENYLSILANETRIYL TRIACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinyltriacetoxysilane
Customer
Q & A

Q1: How does Triacetoxy(vinyl)silane contribute to the properties of silicone hydrogel materials intended for ophthalmic applications?

A1: The research paper [] investigates the use of TAVS as an additive in the creation of silicone hydrogel materials suitable for ophthalmic lenses. Specifically, the study highlights that incorporating TAVS, along with cobalt oxide nanoparticles, into the polymer matrix leads to a notable enhancement in oxygen permeability. This property is crucial for ophthalmic lenses as it allows for sufficient oxygen transport to the cornea, ensuring its health and viability during lens wear. The researchers suggest that the combination of TAVS and cobalt oxide nanoparticles creates a synergistic effect, further boosting oxygen permeability beyond what either additive could achieve individually. This finding positions TAVS as a potentially valuable component in developing high-performance, breathable hydrogel materials for contact lenses and other biomedical applications.

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